methyl3-bromo-5-(fluorosulfonyl)benzoate
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Overview
Description
methyl3-bromo-5-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C8H6BrFO4S and a molecular weight of 297.1 g/mol . It is a derivative of benzoic acid, featuring bromine, fluorine, and sulfonyl functional groups. This compound is primarily used in chemical research and synthesis due to its unique reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-fluorosulfonylbenzoate typically involves the bromination and sulfonylation of methyl benzoate derivatives. One common method includes the reaction of methyl 3-bromo-5-fluorobenzoate with a sulfonylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of methyl 3-bromo-5-fluorosulfonylbenzoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
methyl3-bromo-5-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction of the sulfonyl group can produce a thiol .
Scientific Research Applications
methyl3-bromo-5-(fluorosulfonyl)benzoate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-fluorosulfonylbenzoate involves its reactive functional groups. The bromine and sulfonyl groups can participate in nucleophilic substitution and electrophilic addition reactions, respectively. These reactions enable the compound to modify biological molecules such as proteins and nucleic acids, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-5-fluorobenzoate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Methyl 3-chloro-5-fluorosulfonylbenzoate: Similar structure but with chlorine instead of bromine, which can affect its reactivity and applications.
Uniqueness
methyl3-bromo-5-(fluorosulfonyl)benzoate is unique due to the presence of both bromine and sulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis and research applications .
Properties
IUPAC Name |
methyl 3-bromo-5-fluorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEBJFWXYBINMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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